molecular formula C14H10Cl2N2O4 B4407161 3,5-dichloro-2-methoxy-N-(2-nitrophenyl)benzamide

3,5-dichloro-2-methoxy-N-(2-nitrophenyl)benzamide

Cat. No. B4407161
M. Wt: 341.1 g/mol
InChI Key: MVKOUMWIFYPNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-2-methoxy-N-(2-nitrophenyl)benzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy, and has since become one of the most commonly prescribed drugs in the world.

Mechanism of Action

Diclofenac works by inhibiting the production of prostaglandins, which are chemicals that contribute to inflammation, pain, and fever. It does this by blocking the activity of an enzyme called cyclooxygenase (COX), which is responsible for the production of prostaglandins. There are two types of COX enzymes, COX-1 and COX-2. Diclofenac is a non-selective COX inhibitor, which means it inhibits both COX-1 and COX-2.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects. It reduces inflammation by decreasing the production of prostaglandins, which are responsible for the pain and swelling associated with inflammation. It also reduces fever by blocking the production of prostaglandins in the hypothalamus, which is the part of the brain that regulates body temperature. Diclofenac has been shown to have analgesic effects by reducing the sensitivity of pain receptors in the body.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective choice for researchers. It has a well-established safety profile, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has a short half-life, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to maintain consistent levels of 3,5-dichloro-2-methoxy-N-(2-nitrophenyl)benzamide in the body over time. Additionally, it has been shown to have some toxic effects on certain organs, such as the liver and kidneys, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 3,5-dichloro-2-methoxy-N-(2-nitrophenyl)benzamide. One area of interest is the development of new formulations of this compound that can be administered in different ways, such as transdermal patches or inhalers. Another area of interest is the development of selective COX inhibitors that target only COX-2, which may have fewer side effects than non-selective COX inhibitors like this compound. Finally, there is growing interest in the use of this compound as a potential treatment for cancer, as it has been shown to have anti-tumor effects in some studies.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. It has also been used in the treatment of acute pain, such as postoperative pain and dental pain.

properties

IUPAC Name

3,5-dichloro-2-methoxy-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-9(6-8(15)7-10(13)16)14(19)17-11-4-2-3-5-12(11)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKOUMWIFYPNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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